2,5-Dichloronicotinic acid

Overview

Description

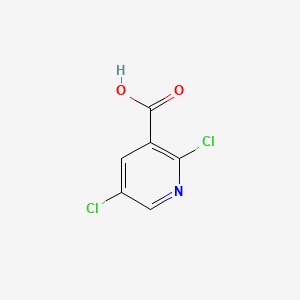

2,5-Dichloronicotinic acid (CAS: 59782-85-3) is a chlorinated derivative of nicotinic acid with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol . It is widely used in pharmaceutical and agrochemical synthesis due to its pyridine backbone and reactive carboxylic acid group. For instance, it serves as a precursor for ethyl 2,5-dichloronicotinate, a key intermediate in calcium/calmodulin inhibitor development . Commercial availability is well-documented, with suppliers like TCI Chemicals and Thermo Scientific offering it in varying purities (>98%) and quantities (1 g to 25 g) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloronicotinic acid can be synthesized through various methods. One common method involves the chlorination of nicotinic acid or its derivatives. For instance, the chlorination of the N-oxide of nicotinic acid can yield this compound . Another method involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with chlorine .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent like methanol and a chlorinating agent such as thionyl chloride .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxyl groups.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products like 2,5-dihydroxynicotinic acid.

Oxidation Reactions: Products like this compound N-oxide.

Reduction Reactions: Products like 2,5-dichloronicotinic alcohol.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis

2,5-Dichloronicotinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the development of drugs targeting neurological disorders and other health conditions due to its structural similarity to nicotinic acid derivatives.

Case Study: Synthesis of Nicotinic Acid Derivatives

Research has demonstrated that derivatives of this compound exhibit enhanced biological activity. For instance, the synthesis of amide derivatives has shown promising results in increasing resistance to viral infections in plant models, suggesting potential applications in antiviral drug development .

2. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented, highlighting its potential role in treating infections.

Agrochemical Applications

1. Plant Growth Regulation

The compound acts as a plant growth regulator, enhancing resistance against pathogens. Research indicates that it can stimulate systemic acquired resistance (SAR) in plants, improving their defense mechanisms against diseases caused by fungi and bacteria.

Case Study: Induction of Resistance in Tobacco Plants

In experimental settings, the application of this compound resulted in increased resistance to tobacco mosaic virus and other pathogens. This was evidenced by a significant reduction in necrotic spots on leaves, showcasing its efficacy as a plant protection agent .

2. Herbicide Development

The compound's structural features allow it to be explored as a lead structure for developing new herbicides. Its ability to interfere with specific biochemical pathways in plants makes it a valuable candidate for agrochemical formulations aimed at weed control.

Comparative Data Table

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity in derivatives |

| Antimicrobial agents | Effective against various bacterial strains | |

| Agrochemicals | Plant growth regulator | Increased resistance to pathogens |

| Herbicide development | Potential interference with plant biochemical pathways |

Mechanism of Action

The mechanism of action of 2,5-Dichloronicotinic acid involves its interaction with specific molecular targets. The chlorine atoms in the compound enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Nicotinic Acid Derivatives

Structural and Reactivity Insights :

- Positional Effects: The 2,5-dichloro substitution on the pyridine ring enhances electrophilicity at the 3-position, facilitating nucleophilic substitution (e.g., esterification) .

- Acid Derivatives : this compound derivatives, such as its acid chloride (CAS: 78686-87-0), are highly reactive, enabling efficient amide bond formation . This contrasts with the parent acid, which requires activation for similar transformations.

Monochlorinated Nicotinic Acids

Functional Differences :

- Bioactivity: this compound’s dual chlorine atoms enhance its binding affinity in enzyme inhibition compared to monochlorinated analogs .

- Solubility: Monochlorinated variants (e.g., 6-chloronicotinic acid) may exhibit better aqueous solubility due to reduced hydrophobicity .

Dichloronicotinonitriles and Other Derivatives

Comparative Reactivity :

- The nitrile group in these derivatives offers orthogonal reactivity compared to the carboxylic acid group in this compound, enabling diversification in synthetic pathways .

Biological Activity

2,5-Dichloronicotinic acid (2,5-DCNA) is a chlorinated derivative of nicotinic acid that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial effects, potential applications in pharmaceuticals and agrochemicals, and its role as a corrosion inhibitor.

Chemical Structure and Properties

2,5-DCNA has the molecular formula CHClNO and a molecular weight of approximately 192.00 g/mol. It features a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a carboxylic acid group at the 3 position. The compound appears as white to light yellow crystals and is soluble in water at approximately 0.43 mg/ml.

Antimicrobial Properties

Research indicates that 2,5-DCNA exhibits significant antimicrobial activity. Its chlorinated structure enhances its bioactivity compared to non-chlorinated analogs. Studies have shown that 2,5-DCNA can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticonvulsant and Anti-inflammatory Potential

2,5-DCNA has been utilized as a precursor for synthesizing pyridine derivatives with potential anticonvulsant and anti-inflammatory properties. This highlights its versatility in medicinal chemistry, where it serves as a building block for compounds aimed at treating neurological disorders.

Corrosion Inhibition

Another notable application of 2,5-DCNA is its role as a corrosion inhibitor for metals. Research demonstrates that it can form protective films on metal surfaces, effectively inhibiting corrosion in acidic environments. This property is particularly valuable in industrial applications where metal integrity is crucial.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of 2,5-DCNA against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/ml, suggesting strong potential for use in antimicrobial formulations.

- Corrosion Inhibition : In an experimental setup involving mild steel in acidic media, 2,5-DCNA demonstrated over 80% efficiency in preventing corrosion. The protective mechanism was attributed to the formation of a stable adsorption layer on the metal surface.

Comparative Analysis with Similar Compounds

The biological activity of 2,5-DCNA can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2,6-Dichloronicotinic acid | 0.90 | Chlorination at different positions |

| 2-Chloro-6-methylisonicotinic acid | 0.82 | Contains a methyl group at position 6 |

| Methyl 2,5-dichloroisonicotinate | 0.93 | Ester derivative with different reactivity |

| Ethyl 2,5-dichloroisonicotinate | 0.91 | Similar to methyl derivative but with ethyl group |

This table illustrates how variations in substituents affect biological activity and chemical reactivity among related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dichloronicotinic acid, and how can researchers optimize reaction conditions to improve yield?

- Methodological Answer : The synthesis typically involves chlorination of nicotinic acid derivatives or functional group transformations. Researchers should systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) using Design of Experiments (DoE) principles to identify optimal conditions. For example, kinetic studies under controlled temperatures (e.g., 60–100°C) and reagent stoichiometry ratios (e.g., 1:1 to 1:3) can help maximize yield. Characterization of intermediates via HPLC or GC-MS is critical to track byproduct formation . Experimental protocols should follow guidelines for reproducibility, including detailed reagent purity, instrumentation specifications, and statistical validation of results .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the chlorination pattern and aromatic proton environments. Key markers include:

- ¹H NMR : Downfield shifts for protons adjacent to chlorine atoms (δ 8.5–9.0 ppm for pyridine ring protons).

- ¹³C NMR : Distinct signals for carboxyl carbons (δ ~165–170 ppm) and chlorine-substituted carbons.

Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances spectral interpretation .

Q. How does the chlorination pattern of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of chlorine atoms at positions 2 and 5 activates the pyridine ring for nucleophilic attack. Researchers should compare reaction rates and regioselectivity with mono-chlorinated analogs. For example, amination reactions with NH₃ or amines under catalytic conditions (e.g., CuI) can yield substituted nicotinamide derivatives. Kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) help elucidate mechanistic pathways .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data versus computational modeling predictions for this compound derivatives?

- Methodological Answer : Discrepancies may arise from crystal packing effects or approximations in computational models. To address this:

- Perform high-resolution X-ray crystallography and compare bond lengths/angles with Density Functional Theory (DFT)-optimized structures.

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic data.

- Validate computational parameters (e.g., basis sets, solvation models) against experimental data. Publish conflicting data in supplementary materials with a detailed discussion of potential error sources .

Q. How should researchers design multi-step synthesis protocols to minimize byproduct formation in this compound-based drug candidates?

- Methodological Answer : Use orthogonal protecting groups for the carboxyl and chlorine functionalities during sequential reactions. For example:

- Protect the carboxyl group as a methyl ester during chlorination steps.

- Employ Pd-catalyzed cross-coupling reactions for introducing pharmacophores (e.g., aryl groups).

Monitor reaction progress via LC-MS and optimize purification techniques (e.g., preparative HPLC or recrystallization) to isolate intermediates. Document all steps rigorously to ensure reproducibility .

Q. What advanced statistical methods are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer : Multivariate analysis (e.g., Partial Least Squares Regression, PLSR) can correlate structural descriptors (e.g., Cl substituent position, logP) with biological activity. Steps include:

- Generate 3D molecular descriptors using software like MOE or Schrödinger.

- Validate models with leave-one-out cross-validation and external test sets.

- Address data skewness or outliers using robust statistical packages (e.g., R or Python’s Scikit-learn). Publish raw datasets and code in supplementary materials to enable replication .

Properties

IUPAC Name |

2,5-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQSMLIMBNMUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371116 | |

| Record name | 2,5-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-85-3 | |

| Record name | 2,5-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.